Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 192132-79-9
VCID: VC0063902
InChI: InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NCCOCCCN
Molecular Formula: C10H22N2O3
Molecular Weight: 218.297

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)

CAS No.: 192132-79-9

Cat. No.: VC0063902

Molecular Formula: C10H22N2O3

Molecular Weight: 218.297

* For research use only. Not for human or veterinary use.

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) - 192132-79-9

Specification

CAS No. 192132-79-9
Molecular Formula C10H22N2O3
Molecular Weight 218.297
IUPAC Name tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate
Standard InChI InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13)
Standard InChI Key HFASZFCDYSJMCC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCCN

Introduction

Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), with the CAS number 192132-79-9, is a chemical compound of significant interest in organic synthesis and pharmaceutical research. Its molecular formula is C10H22N2O3, and it has a molecular weight of 218.29 g/mol .

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 2-(3-aminopropoxy)ethylamine. This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Types of Reactions

  • Hydrolysis: This compound undergoes hydrolysis, breaking down the ester bond in the presence of water. The reaction can be catalyzed by acids or bases.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.

Chemistry and Biology

  • Organic Synthesis: Used as a reagent to introduce the carbamate functional group into molecules.

  • Biochemical Pathways: Studied for its role in biochemical pathways and enzyme inhibition.

Pharmaceutical Applications

  • Drug Development: Investigated as a prodrug that can release active amines in the body, potentially targeting enzymes or receptors.

  • Pharmaceutical Compositions: Part of research into compositions for treating diseases, such as those associated with EZH2 inhibitors .

Comparison with Similar Compounds

This compound can be compared with other carbamic acid derivatives, such as Carbamic acid, (3-aminopropoxy)-, 1,1-dimethylethyl ester, which share similar structural features but differ in their functional groups and reactivity .

Storage and Handling

For research purposes, this compound is typically stored at temperatures between 2-8 °C and is available in high purity (98.0%) .

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